2-methoxy-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyridine-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis Analysis
The synthesis of similar compounds often involves various reactions. For instance, the synthesis of N-substituted cyanoacetamides, which are important precursors for heterocyclic synthesis, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at one position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
The primary targets of the compound F6562-0175 are currently unknown. The compound is a derivative of thiophene , which is known to have a wide range of therapeutic properties and diverse applications in medicinal chemistry . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Mode of Action
Thiophene derivatives, to which f6562-0175 belongs, have been reported to interact with various biological targets, leading to a wide range of therapeutic effects . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiophene derivatives , it can be inferred that multiple biochemical pathways might be influenced by F6562-0175.
Pharmacokinetics
The compound is a derivative of thiophene , which is soluble in most organic solvents like alcohol and ether but insoluble in water . This suggests that F6562-0175 might have similar solubility properties, which could impact its bioavailability.
Result of Action
Given the wide range of therapeutic properties associated with thiophene derivatives , it can be inferred that F6562-0175 might have similar effects.
Safety and Hazards
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
2-methoxy-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c1-21-14-12(3-2-5-15-14)13(20)16-7-10-8-19(18-17-10)11-4-6-22-9-11/h2-6,8-9H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCKAXJTKTTXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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